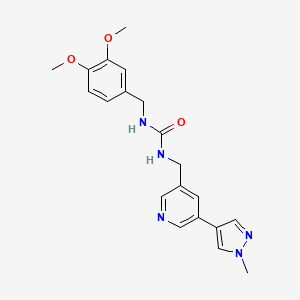
1-(3,4-dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a urea backbone substituted with a 3,4-dimethoxybenzyl group and a 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl group, which contribute to its distinct chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the 3,4-dimethoxybenzyl intermediate:
- Starting with 3,4-dimethoxybenzaldehyde, a reduction reaction using sodium borohydride (NaBH4) in methanol can yield 3,4-dimethoxybenzyl alcohol.
- This intermediate can then be converted to 3,4-dimethoxybenzyl chloride using thionyl chloride (SOCl2) under reflux conditions.
-
Synthesis of the pyrazolyl-pyridine intermediate:
- The synthesis begins with the reaction of 1-methyl-1H-pyrazole with 3-bromopyridine in the presence of a palladium catalyst (Pd/C) and a base such as potassium carbonate (K2CO3) to form 5-(1-methyl-1H-pyrazol-4-yl)pyridine.
-
Coupling and urea formation:
- The final step involves coupling the 3,4-dimethoxybenzyl chloride with the pyrazolyl-pyridine intermediate in the presence of a base like triethylamine (TEA) to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-Dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The benzyl chloride intermediate can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2
Reduction: NaBH4, H2/Pd
Substitution: NaOH, K2CO3
Major Products:
- Oxidation of methoxy groups can yield aldehydes or acids.
- Reduction of nitro groups can yield amines.
- Substitution reactions can yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3,4-dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit an enzyme by occupying its active site or alter receptor function by binding to its ligand-binding domain.
Vergleich Mit ähnlichen Verbindungen
- 1-(3,4-Dimethoxybenzyl)-3-(pyridin-3-ylmethyl)urea
- 1-(3,4-Dimethoxybenzyl)-3-((5-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
Comparison: Compared to similar compounds, 1-(3,4-dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is unique due to the presence of the 1-methyl-1H-pyrazol-4-yl group, which can significantly influence its chemical reactivity and biological activity. This structural difference may enhance its binding affinity to certain molecular targets, making it a more potent compound in specific applications.
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-25-13-17(12-24-25)16-6-15(8-21-11-16)10-23-20(26)22-9-14-4-5-18(27-2)19(7-14)28-3/h4-8,11-13H,9-10H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUNERUYGZDIKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2848183.png)
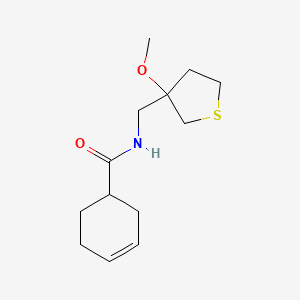
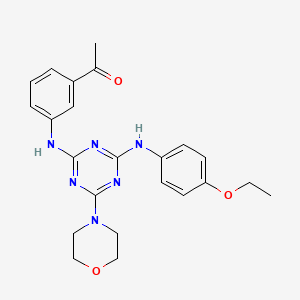
![Lithium 5-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2848189.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B2848192.png)

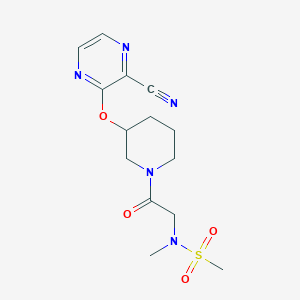
![2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2848196.png)
![N-(1-cyanocycloheptyl)-2-[methyl(pentan-2-yl)amino]acetamide](/img/structure/B2848197.png)
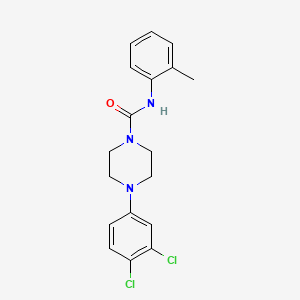

![N-[3-[2-(4-Methylpiperidin-1-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B2848200.png)
![7-Fluoro-2-methyl-3-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2848204.png)

